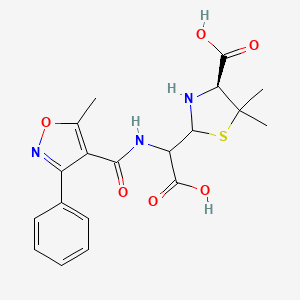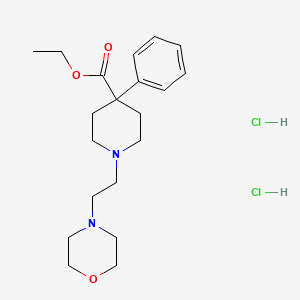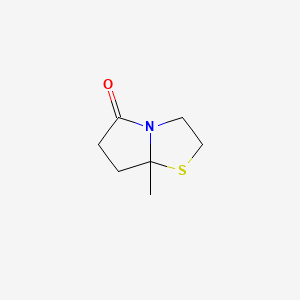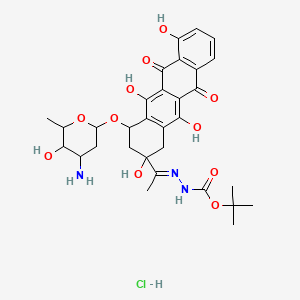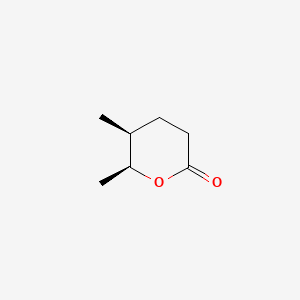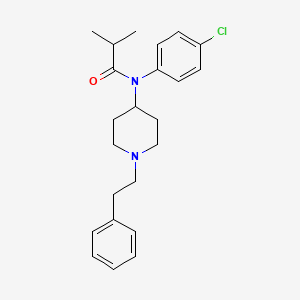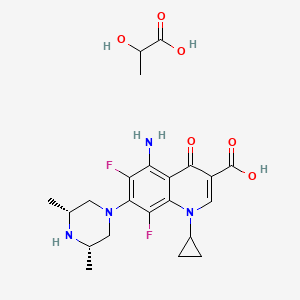
Sparfloxacin lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sparfloxacin lactate is a fluoroquinolone antibiotic used to treat bacterial infections. It is particularly effective against respiratory infections and sinusitis. This compound works by inhibiting DNA gyrase, a bacterial topoisomerase essential for DNA replication, repair, deactivation, and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sparfloxacin lactate is synthesized through a series of chemical reactions involving secondary amines and formaldehyde to obtain Mannich bases of sparfloxacin, followed by reactions with acyl chlorides to obtain corresponding acyl derivatives . The reaction progress is typically monitored using thin-layer chromatography (TLC) on silica gel sheets.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sparfloxacin lactate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, formaldehyde, and acyl chlorides. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include Mannich bases and acyl derivatives of sparfloxacin, which exhibit enhanced antimicrobial properties .
Scientific Research Applications
Sparfloxacin lactate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of new antimicrobial agents and derivatives.
Biology: Studied for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Used to treat bacterial infections, particularly respiratory infections and sinusitis.
Industry: Employed in the development of new antibiotics and antimicrobial agents
Mechanism of Action
Sparfloxacin lactate exerts its antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. This inhibition prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- Ofloxacin
- Norfloxacin
- Ciprofloxacin
- Levofloxacin
Uniqueness
Sparfloxacin lactate is unique due to its broad-spectrum antimicrobial activity and its ability to inhibit both DNA gyrase and topoisomerase IV. This dual inhibition makes it effective against a wide range of gram-negative and gram-positive microorganisms .
Properties
CAS No. |
1362654-16-7 |
|---|---|
Molecular Formula |
C22H28F2N4O6 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
5-amino-1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C19H22F2N4O3.C3H6O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28;1-2(4)3(5)6/h7-10,23H,3-6,22H2,1-2H3,(H,27,28);2,4H,1H3,(H,5,6)/t8-,9+; |
InChI Key |
ATVSJRVYWSYEGL-UFIFRZAQSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F.CC(C(=O)O)O |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F.CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






